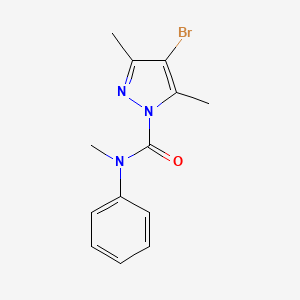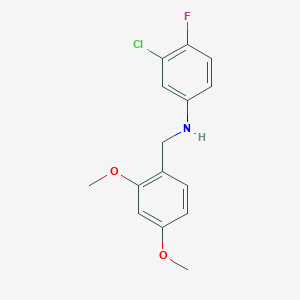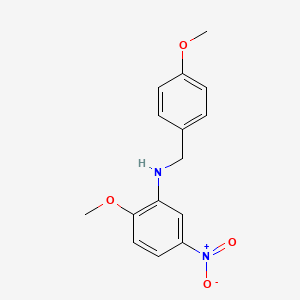
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine, commonly known as FBP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FBP belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of FBP is not fully understood. However, it is believed that FBP inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. FBP has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
FBP has been found to have low toxicity and high selectivity towards cancer cells. It has also been found to have a low affinity for normal cells. FBP has been shown to induce cell cycle arrest and inhibit cancer cell migration and invasion. FBP has also been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FBP is its selectivity towards cancer cells. This makes it a promising compound for cancer treatment. FBP also has low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, FBP has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action. FBP is also expensive to synthesize, which makes it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for FBP research. One direction is to study the potential use of FBP as a therapeutic agent for cancer treatment. Another direction is to study the diagnostic potential of FBP for cancer detection. Further research is also needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine is a novel compound that has shown promising results in various scientific research applications. FBP has low toxicity and high selectivity towards cancer cells, making it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Méthodes De Synthèse
The synthesis of FBP involves the reaction of 3-fluorobenzoyl chloride and 4-fluorobenzoyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature and yields FBP as a white solid. The purity of FBP can be improved by recrystallization.
Applications De Recherche Scientifique
FBP has shown potential in various scientific research applications. It has been studied for its anti-tumor and anti-inflammatory properties. FBP has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, FBP has been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-6-4-13(5-7-15)17(23)21-8-10-22(11-9-21)18(24)14-2-1-3-16(20)12-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDUZPJCQWOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)

![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)


![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
